2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.2ClH/c1-11-2-4-12(5-3-11)9-10-6-7(15-9)8(13)14;;/h6H,2-5H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZFLOHDGPAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-80-6 | |
| Record name | 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans.
Biological Activity
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a range of effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize existing research findings regarding its biological activity, supported by data tables and case studies.
- Molecular Formula : C9H15Cl2N3O2S
- Molecular Weight : 300.2 g/mol
- CAS Number : 1354963-80-6
- Purity : Minimum 95% .
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related thiazole compound was reported to have minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL against Staphylococcus aureus strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A study revealed that derivatives of thiazole exhibited cytotoxic effects against human leukemia and breast cancer cell lines. The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a promising profile for further development .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| CEM-13 (Leukemia) | <0.1 | Doxorubicin | 0.25 |
The mechanism through which this compound exerts its effects is still under investigation. However, it is believed that the compound induces apoptosis in cancer cells through the activation of p53 pathways and caspase cleavage . Flow cytometry assays have confirmed that these compounds can act as potent inducers of apoptosis in a dose-dependent manner.
Case Studies
Several case studies have documented the therapeutic effects of thiazole derivatives:
- Diabetes Management : A study on a related thiazole derivative demonstrated its ability to reduce blood glucose levels and improve insulin sensitivity in diabetic models . This highlights the potential for developing thiazole-based drugs for metabolic disorders.
- Inflammation Reduction : In models of inflammation, thiazole derivatives have shown promise in reducing levels of inflammatory mediators such as TNF-alpha and interleukin-6, suggesting their potential utility in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in the development of pharmaceuticals, particularly in treating neurological disorders and various cancers. The presence of the thiazole ring and piperazine moiety is known to enhance bioactivity.
Case Studies:
- A study demonstrated the synthesis of derivatives of thiazole compounds that exhibit anti-cancer properties, suggesting that modifications to the thiazole core can lead to enhanced efficacy against specific cancer cell lines .
- Research on piperazine derivatives has shown their effectiveness as anxiolytic agents, indicating that compounds like 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride may have similar therapeutic effects .
Antimicrobial Activity
Emerging studies indicate that thiazole derivatives possess significant antimicrobial properties. The dihydrochloride form enhances solubility and bioavailability, making it a candidate for further exploration in antimicrobial drug development.
Case Studies:
- Research has shown that thiazole-based compounds exhibit activity against a range of bacteria and fungi, which could be attributed to their ability to disrupt microbial cell wall synthesis .
- A comparative study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, underscoring their potential as new antimicrobial agents .
Neuropharmacology
The compound's structural features suggest potential neuroprotective effects. Investigations into similar compounds have revealed their ability to modulate neurotransmitter systems.
Case Studies:
- A recent investigation into piperazine derivatives indicated their role in enhancing cognitive function and reducing neuroinflammation in animal models of Alzheimer's disease .
- Another study focused on the anxiolytic properties of thiazole derivatives, suggesting that this class of compounds could be beneficial in treating anxiety disorders .
Potential Future Applications
Given its promising properties, future research could explore:
- Drug Development : Further synthesis and modification of the compound to enhance its pharmacological profile.
- Combination Therapies : Investigating its use in combination with existing drugs for synergistic effects against resistant pathogens or tumors.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacological Properties
- Solubility : The dihydrochloride salt of 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid likely exhibits higher aqueous solubility than its free base, a property shared with levocetirizine dihydrochloride . In contrast, neutral thiazole-carboxylic acid derivatives (e.g., O7N) may require co-solvents for in vitro assays .
- Similarly, levocetirizine’s piperazine moiety is critical for H1 receptor binding, underscoring the versatility of piperazine-thiazole frameworks in diverse therapeutic areas .
Notes
Discontinuation Status : The commercial discontinuation of this compound highlights the need for academic reinvestigation of its pharmacological profile .
Salt Form Optimization : The dihydrochloride salt strategy, as seen in levocetirizine, remains a viable approach to improve solubility for future derivatives .
Structural Hybridization: Combining features from O7N (fluoropiperidine) and xanthine oxidase inhibitors (benzylamino groups) could yield multifunctional drug candidates .
Preparation Methods
Starting Materials
- 2-Amino-5-formylthiazole or related thiazole derivatives
- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (a precursor to 4-methylpiperazine moiety)
- Potassium carbonate (K2CO3)
- N,N-Dimethylformamide (DMF) as solvent
Reaction Conditions and Procedure
- In a reaction vessel, 2-amino-5-formylthiazole is dissolved in DMF.
- Potassium carbonate is added as a base to deprotonate the amine and facilitate nucleophilic substitution.
- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride is introduced.
- The mixture is stirred initially at room temperature for 1 hour to allow preliminary reaction.
- Subsequently, the reaction temperature is raised to 90°C and maintained for 5 hours to complete the substitution reaction.
- After completion, the mixture is evaporated under reduced pressure.
- The residue is dissolved in water and extracted with ethyl acetate multiple times.
- The combined organic extracts are washed with saturated sodium chloride solution, dried over sodium sulfate, filtered, and evaporated to obtain the crude product.
Yield and Purification
- The crude product is typically obtained in about 50% yield.
- Further purification steps such as recrystallization or chromatography may be employed to isolate the pure 2-(4-methylpiperazin-1-yl)thiazole-5-carboxaldehyde intermediate.
- Final conversion to the carboxylic acid and formation of the dihydrochloride salt involve oxidation and acid treatment steps, which are standard for carboxylic acid salt preparations.
Characterization
- The intermediate 2-(4-methylpiperazin-1-yl)thiazole-5-carboxaldehyde shows characteristic ^1H-NMR signals: aldehyde proton at δ 9.70 ppm (singlet), aromatic proton at δ 8.13 ppm (singlet), piperazine methylene protons at δ 3.60 and 2.43 ppm (multiplets), and methyl protons at δ 2.24 ppm (singlet).
Comparative Data Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-Amino-5-formylthiazole |
| Nucleophile | 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride |
| Base | Potassium carbonate (K2CO3) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction temperature | Room temperature (1 h), then 90°C (5 h) |
| Yield | Approximately 50% |
| Workup | Evaporation, aqueous dissolution, ethyl acetate extraction |
| Purification | Washing, drying, filtration, evaporation |
| Characterization techniques | ^1H-NMR, melting point, elemental analysis |
Related Synthetic Approaches and Research Findings
- The synthesis aligns with procedures reported in patent WO2011/45344 and chemical databases, confirming the use of potassium carbonate in DMF and nucleophilic substitution for piperazine ring introduction.
- Analogous thiazole derivatives with piperazine substituents have been synthesized using similar methods, emphasizing the versatility of this approach for functionalized thiazoles.
- Research on related 4,5-bis(4-methoxyphenyl)-2-substituted thiazoles demonstrates the importance of piperazine substitution for biological activity, supporting the synthetic focus on this moiety.
- The compound’s dihydrochloride salt form is typically prepared by treatment of the free base with hydrochloric acid in appropriate solvents, enhancing solubility and stability for pharmaceutical use.
Summary of Key Research Insights
- The nucleophilic substitution of thiazole derivatives with 4-methylpiperazine precursors is the cornerstone of preparing 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid derivatives.
- Reaction conditions involving potassium carbonate in DMF at elevated temperatures yield moderate product quantities (~50%).
- Post-reaction workup includes solvent extraction and drying to isolate the intermediate, followed by oxidation and salt formation to obtain the final dihydrochloride salt.
- Structural characterization by ^1H-NMR confirms successful substitution and functional group integrity.
- The synthetic methodology is supported by multiple patents and peer-reviewed medicinal chemistry research, ensuring reliability and reproducibility.
Q & A
Q. What are the established synthetic routes for 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride?
Methodological Answer: The synthesis typically involves coupling a thiazole precursor with 4-methylpiperazine. A plausible route includes:
Thiazole Core Formation : React 5-carboxy-1,3-thiazole intermediates with halogenating agents (e.g., PCl₃) to activate the carboxylic acid group.
Piperazine Coupling : Substitute the activated halogen with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the 4-methylpiperazin-1-yl moiety .
Salt Formation : Treat the free base with HCl in a solvent like ethanol to yield the dihydrochloride salt .
Key Considerations: Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts.
Q. What purification strategies are effective for isolating high-purity this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and impurities.
- Column Chromatography : Employ silica gel with a gradient elution system (e.g., CH₂Cl₂:MeOH 10:1 to 5:1) for intermediate purification.
- HPLC : Apply reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for final purity assessment (>98% by UV detection at 254 nm) .
Note: Confirm purity via ¹H NMR (D₂O) and mass spectrometry (ESI-MS) to detect residual solvents or counterions.
Advanced Research Questions
Q. How can data contradictions in X-ray crystallographic analysis of this compound be resolved?
Methodological Answer:
- Refinement Protocols : Use SHELX software (SHELXL-2018) for high-resolution structure refinement. Address thermal parameter discrepancies by constraining isotropic displacement parameters for the thiazole ring and piperazine moiety .
- Twinning Analysis : If twinning is suspected (common in dihydrochloride salts), apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
- Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry or disordered solvent molecules.
Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?
Methodological Answer:
- Competitive Pathways : Byproducts may arise from:
- Analytical Confirmation : Characterize byproducts via LC-MS/MS and compare fragmentation patterns with theoretical intermediates.
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the dihydrochloride salt by assigning partial charges via Gaussian 09 at the B3LYP/6-31G* level.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the protonated piperazine moiety in aqueous environments .
- SAR Analysis : Compare with analogs (e.g., 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride) to identify critical substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
